molecular formula C6H3Br2NO2 B1405681 2,4-Dibromonicotinic acid CAS No. 1269291-41-9

2,4-Dibromonicotinic acid

Cat. No. B1405681
M. Wt: 280.9 g/mol
InChI Key: MJSYWAFSWWCKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromonicotinic acid, also known as 2,4-Dibromopyridine-3-carboxylic acid, is a chemical compound with the molecular formula C6H3Br2NO2 . It has a molecular weight of 280.90 .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromonicotinic acid consists of 6 carbon atoms, 3 hydrogen atoms, 2 bromine atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be represented by the SMILES string OC(=O)c1c(Br)ccnc1Br .


Chemical Reactions Analysis

While specific chemical reactions involving 2,4-Dibromonicotinic acid are not available, it’s important to note that the compound, like other organic compounds, can undergo a variety of chemical reactions. These can include acid-base reactions, redox reactions, and various types of organic reactions .

Scientific Research Applications

1. Environmental Impact and Toxicity Assessment

Studies have evaluated the environmental impact and toxicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a related compound to 2,4-Dibromonicotinic acid, highlighting its widespread use and potential risks. Research has focused on understanding the specific characteristics of its toxicity and mutagenicity, its impact on non-target species, and its presence in natural environments due to agricultural and urban activities (Zuanazzi et al., 2020). The genotoxic effects of 2,4-D on plant cells have been evaluated, with higher plants recognized as excellent indicators of mutagenic effects of environmental chemicals, making them suitable for screening and monitoring environmental pollutants (Enan, 2009).

2. Phytoremediation and Environmental Cleanup

The potential of bacterial endophytes to enhance the phytoremediation of herbicide-contaminated substrates has been studied, demonstrating the use of genetically modified plants to reduce levels of toxic herbicide residues like 2,4-D in crop plants (Germaine et al., 2006). Additionally, strategies for removing 2,4-D from polluted water sources have been discussed, emphasizing the need for the development of more efficient methods to completely eliminate this herbicide from contaminated sites (EvyAliceAbigail et al., 2017).

3. Understanding Herbicide Mode of Action

Insights into the mode of action of 2,4-D as a herbicide have been provided, focusing on its physiological processes, perception, and signal transduction under treatment. This herbicide mimics natural auxin at the molecular level, affecting the growth and senescence of susceptible plants (Song, 2014). Additionally, studies have explored the metabolic perturbations and oxidative stress induced by 2,4-D in model organisms like Escherichia coli, contributing to a better understanding of toxicity and adaptation mechanisms (Bhat et al., 2015).

Safety And Hazards

2,4-Dibromonicotinic acid may cause eye irritation and could be harmful to aquatic life . It’s important to handle this compound with care, using appropriate personal protective equipment, and to avoid release to the environment .

properties

IUPAC Name

2,4-dibromopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSYWAFSWWCKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromonicotinic acid

CAS RN

1269291-41-9
Record name 1269291-41-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromonicotinic acid
Reactant of Route 2
Reactant of Route 2
2,4-Dibromonicotinic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,4-Dibromonicotinic acid
Reactant of Route 4
Reactant of Route 4
2,4-Dibromonicotinic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,4-Dibromonicotinic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,4-Dibromonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.